4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O7S/c1-6-12-28(13-7-2)36(30,31)18-10-8-16(9-11-18)22(29)25-24-27-26-23(35-24)17-14-19(32-3)21(34-5)20(15-17)33-4/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMMTXMRHGSMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules . Microtubules are cytoskeletal filaments made up of αβ-tubulin heterodimers that play a key role in various cellular processes, including mitosis .
Mode of Action
The compound interacts with the colchicine binding site (CBS) of the αβ-tubulin dimer, causing microtubule destabilization . The 3,4,5-trimethoxyphenyl fragment of the compound plays a vital role in binding via hydrophobic interactions and anchors between the S8 and S9 sheets, H8 helix, and T7 loop at the CBS .
Biochemical Pathways
The compound disrupts the dynamics of microtubules, which are integral to the formation of the mitotic spindle during cell division . This disruption leads to mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death .
Result of Action
The compound’s interaction with microtubules results in their destabilization, leading to mitotic arrest and apoptosis in rapidly dividing cells . This makes the compound a potential candidate for cancer therapeutics.
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound involves the combination of dipropylsulfamoyl and oxadiazole derivatives. The oxadiazole moiety is known for its significant biological activity, particularly in anticancer research. Various methods have been reported for synthesizing oxadiazole derivatives, which include cyclization reactions and the use of specific reagents to achieve desired substitutions .
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit potent anticancer activity. For instance, derivatives similar to our compound have shown effectiveness against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(dipropylsulfamoyl)-N-[oxadiazol] | MCF-7 (breast cancer) | 0.65 | Apoptosis induction |
| Similar Oxadiazole Derivative | U-937 (leukemia) | 0.75 | G2/M phase arrest |
| Other Oxadiazole Compounds | PANC-1 (pancreatic cancer) | 0.89 | Caspase activation |
Kinase Inhibition
Molecular docking studies have indicated that compounds similar to This compound can effectively inhibit key kinases involved in cancer progression such as EGFR and VEGFR-2. These interactions are crucial for developing targeted therapies in oncology .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in preclinical settings:
-
Case Study 1: MCF-7 Cell Line
A study demonstrated that a related oxadiazole derivative exhibited a significant reduction in cell viability in MCF-7 cells with an IC50 value of 0.65 µM. Flow cytometry analyses confirmed that these compounds induce apoptosis through p53 pathway activation and caspase-3 cleavage . -
Case Study 2: U-937 Cell Line
Another investigation revealed that similar derivatives showed cytotoxic effects against U-937 cells with IC50 values around 0.75 µM. The mechanism was attributed to cell cycle arrest at the G2/M checkpoint, highlighting the potential for therapeutic applications in hematological malignancies .
Scientific Research Applications
Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds similar to 4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results against glioblastoma cell lines (e.g., LN229), demonstrating significant apoptosis induction and DNA damage in cancer cells .
- Molecular Docking Studies : These studies reveal that such compounds can effectively bind to key proteins involved in cancer progression, enhancing their potential as therapeutic agents.
Antimicrobial Properties
The presence of the sulfonamide group enhances the antimicrobial activity of this compound. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi in both in vitro and in vivo models .
Anti-Diabetic Potential
Recent studies have explored the anti-diabetic effects of oxadiazole derivatives:
- Drosophila Model Studies : In vivo experiments using genetically modified Drosophila melanogaster have indicated that compounds similar to this compound can significantly lower glucose levels .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and benzamide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis (HCl, reflux) | 6M HCl, 80°C, 4 hours | Cleavage of sulfonamide group to form sulfonic acid and amine derivatives | |
| Basic hydrolysis (NaOH) | 1M NaOH, 60°C, 2 hours | Degradation of benzamide moiety to benzoic acid and oxadiazole-amine |
-
Mechanistic Insight :
Acidic conditions protonate the sulfonamide nitrogen, facilitating nucleophilic attack by water. Basic hydrolysis saponifies the benzamide ester bond, releasing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine.
Nucleophilic Substitution at Oxadiazole Moiety
The 1,3,4-oxadiazole ring participates in substitution reactions due to electron-deficient nitrogen atoms:
-
Key Observation :
Reactions occur at the 2-position of the oxadiazole ring, with steric hindrance from the trimethoxyphenyl group influencing regioselectivity .
Amide Coupling and Functionalization
The benzamide group undergoes further functionalization via coupling reactions:
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Synthetic Utility :
BOP-mediated coupling preserves stereochemical integrity, enabling gram-scale synthesis of analogs with retained bioactivity .
Acid-Catalyzed Ring-Opening Reactions
Under strong acidic conditions, the oxadiazole ring undergoes cleavage:
| Conditions | Products | Biological Relevance | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C, 1 hour | 3,4,5-Trimethoxybenzohydrazide and dipropylsulfamoyl benzoic acid | Generates intermediates for antimicrobial agent design |
-
Structural Impact :
Ring-opening destroys the oxadiazole pharmacophore but releases hydrazide intermediates usable in scaffold-hopping strategies.
Stability Under Thermal and Oxidative Stress
Critical for pharmaceutical formulation:
| Condition | Observation | Degradation Pathway | Reference |
|---|---|---|---|
| 80°C, dry air (48 hours) | ≤5% degradation; sulfonamide group remains intact | Minor oxidation of methoxy groups | |
| H₂O₂ (3%), 25°C (24 hours) | 22% degradation; oxadiazole ring fragmentation | Radical-mediated C–N bond cleavage |
Enzymatic Biotransformation
In vitro studies reveal cytochrome P450-mediated metabolism:
| Enzyme | Primary Metabolites | Activity Retention | Reference |
|---|---|---|---|
| CYP3A4 | O-Demethylated trimethoxyphenyl derivative | 89% potency retained | |
| CYP2C9 | Hydroxylated dipropylsulfamoyl side chain | Reduced solubility |
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfamoyl Group Variations
4-(Dibutylsulfamoyl)-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Key Difference : Dibutylsulfamoyl vs. dipropylsulfamoyl.
- Impact :
- Molecular Weight : 546.64 g/mol (vs. 458.5 g/mol for the target compound).
- Lipophilicity : Longer alkyl chains (butyl) increase logP, enhancing membrane permeability but reducing aqueous solubility.
- Bioactivity : Bulkier substituents may hinder binding to enzymes like thioredoxin reductase, a target for antifungal agents .
4-((4-Chlorophenyl)Sulfonyl)-N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Butanamide
- Key Difference : Phenylsulfonyl group with chlorine substituent vs. alkylsulfamoyl.
- Bioactivity: Chlorinated aromatic groups are common in antimicrobial agents, suggesting divergent activity profiles compared to the target compound .
Oxadiazole Core Modifications
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- Key Differences :
- LMM5 : Benzyl(methyl)sulfamoyl and 4-methoxyphenylmethyl substituents.
- LMM11 : Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.
- Impact :
- Antifungal Activity : Both compounds inhibit Candida albicans via thioredoxin reductase inhibition. The target compound’s dipropylsulfamoyl group may offer similar efficacy with reduced steric hindrance .
- Solubility : Bulky substituents in LMM5/LMM11 (e.g., cyclohexyl) reduce solubility compared to the dipropyl group .
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
Substitutions on the Benzamide Moiety
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Acetamide
- Key Difference : Acetamide vs. benzamide.
- Impact :
- Hydrogen Bonding : Reduced H-bond acceptors (8 vs. 3) limit target interactions.
- Bioactivity : Acetamide derivatives are less potent in anticancer assays compared to benzamide-containing analogs .
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carbonyl source under reflux conditions. Polar aprotic solvents (e.g., DMF) are often used.
- Step 2: Sulfamoylation of the benzamide core using dipropylamine and sulfonating agents.
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Key challenges include controlling reaction temperatures (80–120°C) and optimizing catalyst ratios to minimize by-products.
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- 1H/13C NMR: Identifies proton environments (e.g., trimethoxyphenyl peaks at δ 3.8–4.0 ppm) and carbon backbone.
- IR Spectroscopy: Confirms sulfonamide (S=O stretch ~1350 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) groups.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z ~580) .
Q. What preliminary biological activities have been reported?
- Antimicrobial: MIC values of 16–62.5 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticancer: Moderate activity against MCF-7 and HepG2 cell lines, though IC50 values remain unspecified in early studies .
Q. How is solubility and stability assessed for in vitro assays?
- Solubility: Tested in DMSO/PBS mixtures (typical stock: 10 mM in DMSO).
- Stability: Analyzed via HPLC over 24–72 hours at 37°C to detect degradation products .
Advanced Research Questions
Q. How can structural analogs improve potency against resistant bacterial strains?
- Strategy: Substitute the 3,4,5-trimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance membrane penetration.
- Validation: Compare MIC values against methicillin-resistant S. aureus (MRSA) using broth microdilution assays .
Q. What experimental designs address contradictions in reported IC50 values?
- Standardization: Use identical cell lines (e.g., MCF-7 from ATCC), passage numbers, and assay conditions (e.g., MTT vs. SRB).
- Data Normalization: Include positive controls (e.g., doxorubicin) and statistical validation (e.g., triplicate repeats, p < 0.05) .
Q. How can the mechanism of action against cancer cells be elucidated?
- Apoptosis Assays: Measure caspase-3/7 activation via fluorometric kits.
- Molecular Docking: Simulate binding to tubulin or topoisomerase II using AutoDock Vina, referencing the trimethoxyphenyl moiety’s role in inhibition .
Q. What strategies optimize synthetic yield in multi-step reactions?
- Catalyst Screening: Test coupling agents (e.g., EDCI vs. DCC) for amide bond formation.
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions.
- In-line Monitoring: Use FTIR or TLC to track intermediate formation .
Q. How do pharmacokinetic properties (e.g., LogP) influence druglikeness?
- In Silico Prediction: SwissADME calculates LogP (~3.5), indicating moderate lipophilicity. Adjust via substituents (e.g., methyl groups) to enhance bioavailability .
Data Contradiction & Validation
Q. Why do antimicrobial studies show variable MIC ranges across similar compounds?
- Root Cause: Differences in bacterial strain virulence or compound batch purity.
- Resolution: Validate purity via HPLC (>98%) and use CLSI guidelines for MIC testing .
Q. How to reconcile discrepancies in cytotoxic activity across cell lines?
- Hypothesis: Differential expression of target proteins (e.g., EGFR in MCF-7 vs. HepG2).
- Testing: Perform Western blotting to correlate activity with protein expression levels .
Methodological Guidance
Q. What in silico tools predict SAR for this compound?
- Software: Schrödinger Suite for QSAR modeling; focus on sulfamoyl and oxadiazole moieties as key pharmacophores.
- Validation: Synthesize top-predicted analogs and test in vitro .
Q. How to design a stability study for long-term storage?
- Conditions: Store at -20°C, 4°C, and 25°C with desiccants.
- Analysis: Monthly HPLC checks for degradation (e.g., hydrolysis of oxadiazole ring) .
Advanced Characterization
Q. What crystallography techniques resolve ambiguous NMR assignments?
- Single-Crystal X-ray Diffraction: Resolve tautomerism in the oxadiazole ring.
- Reference: Use CCDC deposition protocols, as seen in related thiadiazole structures .
Q. How does the sulfamoyl group influence binding to serum albumin?
- Method: Fluorescence quenching assays with bovine serum albumin (BSA).
- Analysis: Calculate binding constants (Kb) and compare with control compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
